molecular formula C18H22N4O2 B2793377 Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-19-5

Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2793377
CAS No.: 909575-19-5
M. Wt: 326.4
InChI Key: PYWGHXMSYMVEBG-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Biological Activity

Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 909575-19-5) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 326.4 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety and is substituted with an ethyl group and an isopropylphenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : The compound was tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). It exhibited significant antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The mechanism involved the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT .

Antibacterial Activity

The compound has also shown promising antibacterial properties :

  • Minimum Inhibitory Concentrations (MIC) : A study evaluating various derivatives indicated that modifications in the aromatic ring significantly influenced antibacterial activity against Enterococcus faecium. The compound demonstrated MIC values as low as 8 µg/mL when substituted with an isopropyl group on the phenyl ring .

Case Studies

  • Anticancer Activity :
    • In a comparative study involving multiple derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, the compound showed an IC50 value of 3.91 µM against MCF-7 cells. This indicates a potent cytotoxic effect compared to other derivatives tested .
  • Antibacterial Activity :
    • The compound's structure-activity relationship (SAR) was explored through various substitutions on the phenyl ring. Substituents that increased lipophilicity were found to enhance antibacterial activity significantly. For example, compounds with para-isopropyl substitution maintained low MIC values while others with less favorable substitutions showed diminished activity .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-73.91Apoptosis induction
Compound XHCT-1160.53Tubulin polymerization inhibition
Compound YMGC-8030.58ERK pathway suppression

Table 2: Antibacterial Activity Against E. faecium

CompoundSubstitutionMIC (µg/mL)
1-Ph-4-i-Pr8
2-Ph>128
3-Ph-4-Me>128

Properties

IUPAC Name

methyl 5-ethyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-5-14-15(17(23)24-4)16(22-18(21-14)19-10-20-22)13-8-6-12(7-9-13)11(2)3/h6-11,16H,5H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWGHXMSYMVEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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